CID 70671245

説明

CID 70671245 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database, which serves as a critical resource for chemical structure, properties, and bioactivity data . For instance, CID 70671245 may belong to a class of compounds studied in analytical chemistry, pharmacology, or organic synthesis, as suggested by evidence discussing CID-labeled substrates, inhibitors, and toxins (e.g., oscillatoxin derivatives, betulinic acid analogs) .

特性

分子式 |

C14H28O4Si4 |

|---|---|

分子量 |

372.71 g/mol |

InChI |

InChI=1S/C14H28O4Si4/c1-8-15-21(6,7)18-22(16-19(2)3,17-20(4)5)14-12-10-9-11-13-14/h9-13H,8H2,1-7H3 |

InChIキー |

ZQVSBCGZDWGMEE-UHFFFAOYSA-N |

正規SMILES |

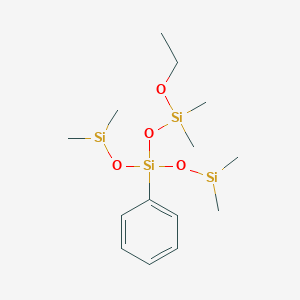

CCO[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with dimethylchlorosilane in the presence of a catalyst such as platinum. The reaction is carried out under controlled conditions to ensure the formation of the desired trisiloxane structure. The process may involve multiple steps, including hydrolysis and condensation reactions, to achieve the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane.

化学反応の分析

Types of Reactions

3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The phenyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various siloxanes, silanols, and substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

科学的研究の応用

3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of advanced organosilicon materials and as a reagent in various organic transformations.

Biology: The compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.

Medicine: It is explored for its potential in creating medical devices and implants due to its stability and biocompatibility.

Industry: The compound is employed in the production of high-performance coatings, adhesives, and sealants, benefiting from its unique chemical properties.

作用機序

The mechanism by which 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane exerts its effects involves interactions with various molecular targets. The compound’s siloxane backbone allows it to form stable bonds with other silicon-based materials, enhancing the properties of the resulting products. The phenyl and ethoxy groups contribute to the compound’s reactivity and compatibility with different substrates, facilitating its use in diverse applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize CID 70671245, we compare it with compounds sharing structural or functional similarities, as inferred from the evidence.

Steroid Derivatives and Bile Acids

highlights substrates such as taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763), which feature steroid backbones with sulfated or conjugated side chains. If CID 70671245 is a steroid derivative, its comparison would focus on:

- Functional Groups : Presence of hydroxyl, sulfonate, or carboxyl groups influencing solubility and receptor binding.

- Biological Activity : Bile acids like CID 6675 regulate lipid metabolism, whereas CID 70671245 might target similar pathways if structurally analogous .

Natural Product Derivatives

Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are marine toxins with polyketide backbones . If CID 70671245 shares a polyketide scaffold, key comparisons would include:

- Biosynthetic Pathways : Modular polyketide synthases vs. terpene cyclases, depending on CID 70671245’s origin .

Betulin-Based Inhibitors

Betulin (CID 72326) and its derivatives (e.g., CID 10153267) are triterpenoids with anti-inflammatory and antiviral properties . A comparison with CID 70671245 might explore:

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Table 2. Pharmacological Parameters (Hypothetical)

| Parameter | CID 70671245 | Taurocholic acid (6675) | Betulin (72326) |

|---|---|---|---|

| LogP | Data needed | -1.2 | 7.3 |

| Molecular Weight | Data needed | 515.7 g/mol | 442.7 g/mol |

| Targets | Data needed | FXR receptor | HIV protease |

Research Findings and Limitations

- Structural Insights : and emphasize the use of GC-MS and vacuum distillation for CID characterization, suggesting similar analytical methods could elucidate CID 70671245’s properties .

- Functional Overlaps : If CID 70671245 is a bile acid analog, it may share taurocholic acid’s role in metabolic regulation . Conversely, oscillatoxin-like activity would imply ecological or toxicological significance .

- Limitations : The absence of direct experimental data on CID 70671245 in the provided evidence restricts conclusive comparisons. Further studies using spectral analysis (e.g., GC-MS, NMR) and bioassays are required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。